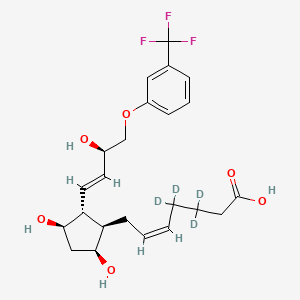

Fluprostenol-d4

説明

BenchChem offers high-quality Fluprostenol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluprostenol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1/i2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-YKZAICOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100578 |

Source

|

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282550-19-0 |

Source

|

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282550-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Edge: A Technical Guide to Fluprostenol-d4 as an Internal Standard for the Quantification of Native Fluprostenol

Abstract

In the landscape of quantitative bioanalysis, particularly for potent lipid mediators like prostaglandin analogues, precision and accuracy are paramount. This guide provides an in-depth technical examination of the fundamental differences between native Fluprostenol, a potent prostaglandin F2α (PGF2α) analogue, and its deuterated counterpart, Fluprostenol-d4. We will explore the core principles of isotopic labeling and its profound impact on analytical methodologies, specifically in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative assays for Fluprostenol in complex biological matrices.

Understanding Native Fluprostenol: A Potent Prostaglandin Analogue

Fluprostenol is a synthetic and metabolically stable analogue of prostaglandin F2α.[1][2] It functions as a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][3][4] This interaction triggers a cascade of intracellular signaling, leading to various physiological effects.

Key Biological Activities:

-

Ocular Hypotensive Agent: The isopropyl ester prodrug of Fluprostenol, known as Travoprost, is widely used in ophthalmology to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[5][6][7] The prodrug is hydrolyzed by corneal esterases to the active free acid, Fluprostenol.[5][8]

-

Luteolytic Agent: In veterinary medicine, Fluprostenol is utilized for its potent luteolytic properties, effectively inducing estrus in livestock.[1][9][10]

-

Cellular and Tissue Effects: Research has demonstrated its role in modulating trabecular meshwork contractility, inhibiting adipose precursor differentiation, and influencing various cellular processes through FP receptor activation.[1][3]

The chemical structure of Fluprostenol features a cyclopentane ring and two aliphatic side chains, characteristic of prostaglandins.[8][11][12]

The Advent of Fluprostenol-d4: The Principle of Isotopic Labeling

Fluprostenol-d4 is a chemically identical version of native Fluprostenol, with a critical, deliberate modification: four of its hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H).[2][13] Specifically, these deuterium atoms are located at the 3, 3', 4, and 4' positions of the molecule.[2] This seemingly subtle change is the cornerstone of its utility in modern analytical chemistry.

The core principle behind the use of Fluprostenol-d4 is Isotope Dilution Mass Spectrometry (IDMS) .[14] This technique is considered the gold standard for quantitative analysis due to its ability to correct for a wide range of analytical variabilities.[14][15]

Why Deuterium?

Deuterium is a stable, non-radioactive isotope of hydrogen.[16][17] Its incorporation into a molecule results in a compound that is:

-

Chemically and Biologically Identical: For most practical purposes, the physicochemical properties of Fluprostenol-d4 are nearly identical to those of native Fluprostenol.[14][18] This ensures that it behaves in the same manner during sample extraction, chromatography, and ionization.[19][20]

-

Mass Differentiable: The increased mass due to the four deuterium atoms allows a mass spectrometer to easily distinguish between the native analyte (Fluprostenol) and the deuterated internal standard (Fluprostenol-d4).[2][14]

The following diagram illustrates the structural difference between Fluprostenol and Fluprostenol-d4.

Caption: Structural Comparison of Native and Deuterated Fluprostenol.

The Core Directive in Practice: Fluprostenol-d4 as an Internal Standard

In quantitative bioanalysis, especially within complex matrices like plasma or tissue homogenates, achieving accurate and reproducible results is a significant challenge.[15] Fluprostenol-d4 is specifically designed to overcome these hurdles when used as an internal standard.[2][21]

The Rationale for Using a Deuterated Internal Standard:

An ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical workflow.[15] By adding a known amount of Fluprostenol-d4 to a sample at the very beginning of the preparation process, it acts as a "chaperone" for the native Fluprostenol.[14]

Key Advantages:

-

Correction for Sample Loss: Any loss of the native analyte during extraction, cleanup, or transfer steps will be mirrored by a proportional loss of the deuterated standard.[14][18]

-

Mitigation of Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal.[15] Since Fluprostenol-d4 has virtually identical chromatographic and ionization properties to the native form, it experiences the same matrix effects.[14]

-

Normalization of Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for by using the ratio of the analyte signal to the internal standard signal.[14][20]

The following diagram illustrates the workflow of a typical bioanalytical experiment using a deuterated internal standard.

Caption: Bioanalytical Workflow with a Deuterated Internal Standard.

Comparative Data Summary

The following table summarizes the key properties of native Fluprostenol and Fluprostenol-d4.

| Property | Native Fluprostenol | Fluprostenol-d4 | Rationale for Difference |

| Chemical Formula | C23H29F3O6[11][22][23] | C23H25D4F3O6[2] | Replacement of 4 Hydrogen atoms with Deuterium. |

| Molecular Weight | 458.47 g/mol [12][22][23] | 462.5 g/mol [2] | Increased mass due to the four deuterium atoms. |

| Biological Activity | Potent FP Receptor Agonist[1][23][24] | Biologically equivalent to native Fluprostenol. | Isotopic substitution has a negligible effect on receptor binding and biological function. |

| Primary Application | Therapeutic Agent (Ophthalmology, Veterinary)[5][10] | Internal Standard for Quantitative Analysis[2][21] | Designed for analytical use, not therapeutic administration. |

| Detection Method | LC-MS/MS, ELISA[25][26] | LC-MS/MS[2] | Specifically intended for mass spectrometry-based detection. |

| Chromatographic Behavior | Identical to Fluprostenol-d4 | Identical to native Fluprostenol[19] | Near-identical physicochemical properties lead to co-elution. |

| Mass Spectrometric m/z | Analyte-specific transitions | Internal Standard-specific transitions (higher mass) | The mass difference allows for separate detection and quantification. |

Experimental Protocol: Quantification of Fluprostenol in Rat Plasma using LC-MS/MS with Fluprostenol-d4 Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of Fluprostenol in a biological matrix, demonstrating the practical application of Fluprostenol-d4.

5.1. Materials and Reagents

-

Fluprostenol certified reference standard

-

Fluprostenol-d4 certified reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Rat plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges

5.2. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Fluprostenol and Fluprostenol-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Fluprostenol stock solution with 50:50 methanol:water to prepare calibration curve standards ranging from 25 pg/mL to 10,000 pg/mL.

-

Internal Standard (IS) Working Solution: Dilute the Fluprostenol-d4 stock solution to a final concentration of 1 ng/mL in 50:50 methanol:water.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the Fluprostenol stock.

5.3. Sample Preparation (Solid Phase Extraction)

-

Sample Aliquoting: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution (1 ng/mL Fluprostenol-d4). Vortex briefly.

-

Protein Precipitation: Add 200 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

-

SPE Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5.4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Fluprostenol Transition: e.g., m/z 457.2 -> 313.2

-

Fluprostenol-d4 Transition: e.g., m/z 461.2 -> 317.2

-

5.5. Data Analysis and Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Fluprostenol/Fluprostenol-d4) against the concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Quantification: Determine the concentration of Fluprostenol in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[15]

Conclusion

Fluprostenol-d4 is not merely a variant of Fluprostenol; it is an indispensable analytical tool that enables the highest level of accuracy and precision in quantitative studies.[14] Its design is rooted in the robust principles of isotope dilution mass spectrometry, providing a self-validating system for every sample analyzed.[14] By effectively compensating for inevitable variations in sample preparation and instrumental analysis, Fluprostenol-d4 allows researchers and drug development professionals to have unparalleled confidence in their data, which is critical for making informed decisions in both preclinical and clinical research.[14]

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. Available from: [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available from: [Link]

-

Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. Available from: [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. Available from: [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications - ResearchGate. Available from: [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. Available from: [Link]

-

Isotopic labeling of metabolites in drug discovery applications - PubMed. Available from: [Link]

-

Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem - NIH. Available from: [Link]

-

FLUPROSTENOL - precisionFDA. Available from: [Link]

-

A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC - NIH. Available from: [Link]

-

The use of synthetic prostaglandin analogue (fluprostenol) to induce foaling - PubMed. Available from: [Link]

-

Use of short high-performance liquid chromatography columns and tandem-mass spectrometry for the rapid analysis of a prostaglandin analog, fluprostenol, in rat plasma | Request PDF - ResearchGate. Available from: [Link]

-

Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility | IOVS. Available from: [Link]

-

fluprostenol | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

FLUPROSTENOL, (+)- - Inxight Drugs - National Center for Advancing Translational Sciences. Available from: [Link]

-

Method of Test for Prostaglandin Analogs in Cosmetics. Available from: [Link]

-

Biocatalytic retrosynthesis of prostaglandins 1–4 - ResearchGate. Available from: [Link]

-

A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing). Available from: [Link]

-

The Pharmacology of Prostaglandin Analogues - Ento Key. Available from: [Link]

- US8901319B2 - Process for the preparation of F-series prostaglandins - Google Patents.

-

Fluprostenol-d4 - Labchem Catalog. Available from: [Link]

-

[3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed. Available from: [Link]

-

Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed. Available from: [Link]

-

Fluprostenol - Cayman Chemical - Cambridge Bioscience. Available from: [Link]

-

Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FLUPROSTENOL, (+)- [drugs.ncats.io]

- 6. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 7. US8901319B2 - Process for the preparation of F-series prostaglandins - Google Patents [patents.google.com]

- 8. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The use of synthetic prostaglandin analogue (fluprostenol) to induce foaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. Fluprostenol [drugfuture.com]

- 13. labsolu.ca [labsolu.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scitechnol.com [scitechnol.com]

- 17. metsol.com [metsol.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Fluprostenol-d4 - Labchem Catalog [www2.labchem.com.my]

- 22. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 23. medkoo.com [medkoo.com]

- 24. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]

- 25. researchgate.net [researchgate.net]

- 26. caymanchem.com [caymanchem.com]

A Technical Guide to the FP Receptor Agonist Mechanism of Action of Fluprostenol-d4

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of Fluprostenol-d4, a deuterated analog of the potent prostaglandin F2α (FP) receptor agonist, Fluprostenol. Designed for researchers, scientists, and drug development professionals, this document elucidates the canonical and non-canonical signaling cascades initiated by FP receptor activation and provides practical insights into the experimental methodologies used to characterize this interaction.

Introduction: Fluprostenol-d4 and the Prostaglandin FP Receptor

Fluprostenol is a synthetic and metabolically stable analog of prostaglandin F2α (PGF2α) that exhibits high affinity and selectivity for the prostaglandin F (FP) receptor.[1][2] The deuterated form, Fluprostenol-d4, which contains four deuterium atoms, serves as an ideal internal standard for the precise quantification of fluprostenol in biological matrices using mass spectrometry-based techniques like GC-MS or LC-MS.[1][3] Understanding the mechanism of action of Fluprostenol is crucial for its application in various research areas, including ophthalmology, reproductive biology, and cardiovascular science.[1][4]

The FP receptor is a G protein-coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, PGF2α.[4][5][6] These effects are diverse and tissue-specific, ranging from uterine smooth muscle contraction and luteolysis to the regulation of intraocular pressure.[4][7] FP receptor agonists, such as Fluprostenol, are therapeutically employed for conditions like glaucoma and ocular hypertension due to their ability to increase the outflow of aqueous humor.[4][8][9]

The Canonical Gq/11 Signaling Pathway

The primary and most well-characterized signaling pathway initiated by the binding of Fluprostenol to the FP receptor is through the activation of the Gq/11 family of G proteins.[5][6] This cascade of events leads to the generation of key second messengers and a subsequent increase in intracellular calcium, which drives many of the physiological responses associated with FP receptor agonism.

Upon agonist binding, the FP receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

Canonical Gq/11 signaling pathway of the FP receptor.

Non-Canonical Signaling Pathways

Beyond the classical Gq/11 pathway, FP receptor activation can also trigger other signaling cascades, contributing to the diverse and complex cellular responses observed.

Rho/Rho-kinase (ROCK) Pathway

In some cell types, the FP receptor can couple to G12/G13 proteins, leading to the activation of the small GTPase Rho and its downstream effector, Rho-kinase (ROCK).[2] This pathway is particularly important in regulating smooth muscle contraction and cytoskeletal reorganization.

Transactivation of Receptor Tyrosine Kinases

FP receptor agonists can also induce the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[10][11] This process involves the Gq/11-PLC pathway and leads to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[10][11] This pathway is implicated in cellular proliferation and differentiation.[10]

Non-canonical signaling pathways of the FP receptor.

Experimental Characterization of Fluprostenol's Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the interaction of Fluprostenol with the FP receptor and its downstream signaling.

Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of Fluprostenol for the FP receptor. In these assays, a radiolabeled ligand (e.g., [3H]PGF2α) competes with unlabeled Fluprostenol for binding to a preparation of cells or membranes expressing the FP receptor. The concentration of Fluprostenol that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).[1][10]

| Compound | Receptor | IC50 (nM) |

| Fluprostenol | Human FP | 3.5[1][12] |

| Fluprostenol | Rat FP | 7.5[1][12] |

Second Messenger Assays

To confirm that Fluprostenol is an agonist and to quantify its potency, second messenger assays are employed.

-

Phosphoinositide (PI) Turnover Assays: These assays measure the accumulation of inositol phosphates (IPs), the products of PLC activity. An increased production of IPs in response to Fluprostenol treatment indicates activation of the Gq/11 pathway.[8] The concentration of Fluprostenol that produces 50% of the maximal response is the EC50 value.

-

Intracellular Calcium Mobilization Assays: Changes in intracellular calcium concentration can be monitored using fluorescent calcium indicators (e.g., Fura-2). An increase in fluorescence upon addition of Fluprostenol demonstrates the release of calcium from intracellular stores, a hallmark of IP3-mediated signaling.[13]

| Assay | Cell Line | EC50 (nM) |

| Phosphoinositide Turnover | HEK293 cells expressing human ocular FP receptor | 40.2 (for Fluprostenol isopropyl ester)[8] |

| Intracellular Calcium Mobilization | Cloned human ocular FP receptors | 17.5[13] |

| Intracellular Calcium Mobilization | Rat A7r5 cells | 19.1[13] |

| Intracellular Calcium Mobilization | Mouse 3T3 cells | 37.3[13] |

Cell-Based Functional Assays

The physiological consequences of FP receptor activation by Fluprostenol can be assessed in various cell-based functional assays.

-

Smooth Muscle Contraction: The contractile response of isolated smooth muscle tissues (e.g., uterine or trabecular meshwork strips) to Fluprostenol can be measured using a force-length transducer.[14][15]

-

Inhibition of Adipocyte Differentiation: FP receptor agonists have been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes.[16] This can be quantified by measuring lipid accumulation or the expression of adipogenic markers. Fluprostenol is a potent inhibitor of this process, with an IC50 value in the range of 3-10 x 10⁻¹¹ M.[1][16]

Experimental Workflow for Mechanism of Action Studies

Experimental workflow for characterizing Fluprostenol's mechanism of action.

Conclusion

Fluprostenol-d4 is an invaluable tool for the quantitative analysis of Fluprostenol, a potent and selective FP receptor agonist. The primary mechanism of action of Fluprostenol is the activation of the canonical Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses. Additionally, non-canonical pathways involving Rho/ROCK and EGFR transactivation contribute to its diverse physiological effects. A comprehensive understanding of these mechanisms, validated through a suite of in vitro and in vivo assays, is essential for the continued development and application of FP receptor modulators in research and medicine.

References

-

Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation. PMC.

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology.

-

Fluprostenol-d4 (16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α-d4). Cayman Chemical.

-

Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. Molecular Endocrinology.

-

Fluprostenol-d4. Labchem Catalog.

-

Prostaglandin F receptor. Wikipedia.

-

Fluprostenol isopropyl ester-d4. Cayman Chemical.

-

Prostaglandin F Receptor Reporter Assay Kit. Cayman Chemical.

-

What are PGF2α agonists and how do they work? Patsnap Synapse.

-

What are PTGFR modulators and how do they work? Patsnap Synapse.

-

Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. PubMed.

-

Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. PubMed.

-

What are Prostanoid receptor agonists and how do they work? Patsnap Synapse.

-

Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. PubMed.

-

Synthesis and in vitro evaluation of human FP-receptor selective prostaglandin analogues. PubMed.

-

Fluprostenol-d4. Biosynth.

-

Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science.

-

Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry.

-

(+)-Fluprostenol. Tocris Bioscience.

-

Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology.

-

The prostaglandin f2α analog fluprostenol attenuates the fibrotic effects of connective tissue growth factor on human trabecular meshwork cells. PubMed.

-

(+)-Fluprostenol. MedKoo Biosciences.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. Fluprostenol-d4 - Labchem Catalog [www2.labchem.com.my]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 5. Prostaglandin F2α receptor (FP) signaling regulates Bmp signaling and promotes chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 7. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

- 9. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. rndsystems.com [rndsystems.com]

- 14. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation in Ocular Therapeutics: The Role of Fluprostenol-d4

Technical Guide for Ocular Pharmacokinetics & Drug Metabolism

Executive Summary

In the high-stakes domain of glaucoma drug discovery, the difference between a viable candidate and a failed compound often lies in the precision of pharmacokinetic (PK) data. Fluprostenol-d4 (16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α-d4) serves as the critical analytical anchor in this process.[1][2][3] It is the stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of Fluprostenol , the biologically active free acid metabolite of the prodrug Travoprost .

This guide details the technical application of Fluprostenol-d4 in LC-MS/MS workflows, providing researchers with the protocols necessary to overcome the unique challenges of ocular matrices—specifically the limited volume of aqueous humor and the high enzymatic activity of corneal tissue.

Molecular Profile & Mechanism

To utilize Fluprostenol-d4 effectively, one must understand its relationship to the therapeutic agent.[3] Travoprost is an isopropyl ester prodrug designed to penetrate the cornea.[4][5] Once inside, it is hydrolyzed by corneal esterases into Fluprostenol, a selective FP prostanoid receptor agonist that lowers intraocular pressure (IOP) by increasing uveoscleral outflow.[3][4]

Chemical Identity[1][3]

The Necessity of Deuteration

Ocular fluids (aqueous and vitreous humor) are complex matrices prone to "ion suppression"—a phenomenon where endogenous salts and proteins interfere with the ionization of the target drug in mass spectrometry.

-

Non-Deuterated Standards: Structural analogs (e.g., Cloprostenol) may elute at different times or ionize differently than the analyte.[3]

-

Deuterated Standards (d4): Fluprostenol-d4 co-elutes with Fluprostenol and experiences the exact same matrix effects.[1][3] This allows the mass spectrometer to calculate a ratio that cancels out ionization errors, ensuring <5% relative error even in nanogram-level samples.[3]

Experimental Workflow: LC-MS/MS Quantification

The following protocol is a self-validating system designed for quantifying Fluprostenol in rabbit or human aqueous humor.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate Fluprostenol from protein-rich ocular fluids while adding the d4 standard to correct for recovery loss.

-

Collection: Harvest Aqueous Humor (AH) (approx. 100–200 µL) via paracentesis.

-

Quenching: Immediately add 200 µL of ice-cold Acetonitrile (ACN) to stop esterase activity (preventing artificial conversion of residual Travoprost to Fluprostenol).

-

Spiking: Add 10 µL of Fluprostenol-d4 working solution (100 ng/mL) to every sample, blank, and calibrator.

-

Acidification: Add 200 µL of 0.1% Formic Acid to facilitate binding to the SPE cartridge.

-

Loading: Load sample onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.

-

Wash: Wash with 5% Methanol to remove salts.

-

Elution: Elute with 100% Methanol. Evaporate to dryness under N₂ and reconstitute in mobile phase.

LC-MS/MS Parameters

System: HPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: 30% B to 95% B over 4 minutes. (Prostaglandins are hydrophobic; a strong gradient is required).[1][3]

Mass Spectrometry (MRM Mode): Operate in Negative Electrospray Ionization (ESI-) mode.[1][3] Prostaglandins ionize best as [M-H]⁻.[1][3]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Fluprostenol | 457.2 (m/z) | 305.1 (m/z) | -28 | Analyte |

| Fluprostenol-d4 | 461.2 (m/z) | 309.1 (m/z) | -28 | Internal Standard |

Note: The transition 457.2 → 305.1 typically corresponds to the loss of the substituted phenoxy tail or dehydration/decarboxylation sequences specific to the structure.

Visualizing the Mechanism & Workflow

Metabolic Pathway & Analytical Intervention

The following diagram illustrates where Fluprostenol-d4 fits into the biological pathway of Travoprost metabolism.

Figure 1: Metabolic activation of Travoprost and the integration of Fluprostenol-d4 for analytical quantification.[1]

The Self-Validating Analytical Loop

This flowchart details the decision logic ensuring data integrity during the assay.

Figure 2: LC-MS/MS analytical workflow with built-in Quality Control (QC) using the deuterated standard.

Case Study Application: Corneal Permeability

In a typical drug discovery campaign, researchers must determine if a new formulation of Travoprost enhances corneal penetration.[3]

-

Dosing: Rabbits are treated with Formulation A (Standard) vs. Formulation B (Novel).

-

Sampling: Aqueous humor is drawn at 1, 2, 4, and 8 hours post-dose.

-

The Challenge: The volume of aqueous humor is small (~150 µL), and Fluprostenol concentrations are low (1–50 ng/mL).

-

The Solution: Using Fluprostenol-d4 allows the analyst to validate that the extraction efficiency was identical for both formulations. If Formulation B shows higher Fluprostenol levels, the d4 standard confirms this is real absorption, not just an artifact of better ionization in that specific sample batch.[3]

References

-

PubChem. Travoprost | C26H35F3O6. National Library of Medicine. [Link]

-

Jemal, M., et al. Use of short high-performance liquid chromatography columns and tandem-mass spectrometry for the rapid analysis of a prostaglandin analog, fluprostenol, in rat plasma.[3] Journal of Chromatography B. [Link][1][3]

-

Stokvis, E., et al. Stable Isotopes as Internal Standards in LC-MS/MS. Biomedical Chromatography. [Link][1][3]

Sources

- 1. (+)-Fluprostenol | CAS 54276-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Fluprostenol-d4 - Labchem Catalog [www2.labchem.com.my]

- 3. caymanchem.com [caymanchem.com]

- 4. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FLUPROSTENOL, (+)- [drugs.ncats.io]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Fluprostenol in Biological Matrices

Abstract & Introduction

Fluprostenol is a metabolically stable, synthetic analog of prostaglandin F

Quantifying Fluprostenol in biological matrices (plasma, aqueous humor) presents significant bioanalytical challenges:

-

Isomeric Complexity: It shares a core structure and molecular weight with other PGF

analogs (e.g., Latanoprost acid, Bimatoprost acid), requiring high-resolution chromatographic separation. -

Low Physiological Concentrations: Therapeutic levels often reside in the low picogram/mL (pg/mL) range, demanding high-sensitivity instrumentation.

-

Matrix Interference: Endogenous lipids and phospholipids in plasma can cause severe ionization suppression in the negative electrospray ionization (ESI-) mode required for this acidic analyte.

This application note details a robust, validated LC-MS/MS protocol using Fluprostenol-d4 as an internal standard (IS). The use of a deuterated IS is non-negotiable for this assay to compensate for matrix effects and recovery variability during Solid Phase Extraction (SPE).

Chemical & Physical Properties[1][2][3][4]

| Property | Analyte: Fluprostenol | Internal Standard: Fluprostenol-d4 |

| CAS Number | 40666-16-8 | 1002-12-3 (Generic d4 ref) |

| Molecular Formula | C | C |

| Molecular Weight | 458.5 g/mol | 462.5 g/mol |

| Polarity | Hydrophobic (LogP ~3.[1][2]5) | Hydrophobic |

| Acidity (pKa) | ~4.8 (Carboxylic acid) | ~4.8 |

| Ionization Mode | Negative ESI [M-H] | Negative ESI [M-H] |

Scientific Rationale for IS Selection: Fluprostenol-d4 contains four deuterium atoms on the cyclopentane ring/side chain. This modification shifts the precursor mass by +4 Da, preventing cross-talk with the analyte while maintaining identical chromatographic retention and ionization efficiency. This ensures that any suppression occurring at the elution time of Fluprostenol is perfectly mirrored and corrected by the IS.

Method Development Strategy

Chromatographic Separation (The "Why")

Prostaglandin analogs are notorious for isomeric interferences. A standard C18 column is sufficient, but particle size and mobile phase pH are critical.

-

Column: We utilize a sub-2

m particle size (1.7 or 1.8 -

Mobile Phase: Acidic conditions (0.1% Formic Acid) are essential. Keeping the carboxylic acid moiety protonated (

) during the run increases retention on the hydrophobic stationary phase, allowing separation from polar matrix components before ionization.

Sample Preparation: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) using ethyl acetate is common, it often extracts excess phospholipids that suppress ionization. Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB) provides cleaner extracts and higher recovery consistency.

Experimental Protocol

Reagents & Materials

-

Standards: Fluprostenol (Free Acid) and Fluprostenol-d4 (Cayman Chemical or equivalent).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Matrix: Human Plasma (K2EDTA) or Aqueous Humor.

Stock Solution Preparation

-

Stock A (Analyte): Dissolve Fluprostenol in ACN to 1 mg/mL.

-

Stock B (IS): Dissolve Fluprostenol-d4 in ACN to 100

g/mL. -

Working IS Solution: Dilute Stock B to 10 ng/mL in 50:50 ACN:Water.

Sample Extraction Workflow (SPE)

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Fluprostenol isolation.[3]

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

m). -

Column Temp: 45°C.

-

Injection Vol: 10

L. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

Gradient Table:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 25 | 0.4 |

| 1.0 | 25 | 0.4 |

| 5.0 | 90 | 0.4 |

| 6.0 | 90 | 0.4 |

| 6.1 | 25 | 0.4 |

| 8.0 | 25 | 0.4 |

Mass Spectrometry:

-

System: SCIEX Triple Quad 6500+ or Thermo Altis.

-

Spray Voltage: -2500 V (Negative mode requires lower voltage to prevent arcing).

-

Temp: 500°C.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Fluprostenol | 457.2 | 305.1 | 50 | -28 | Quantifier |

| Fluprostenol | 457.2 | 193.1 | 50 | -35 | Qualifier |

| Fluprostenol-d4 | 461.2 | 309.1 | 50 | -28 | Internal Std |

Note: The transition 457.2 -> 305.1 corresponds to the loss of the alpha-chain and water, a characteristic fragmentation for PGF2

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Linearity & Sensitivity

-

Range: 5.0 pg/mL to 5000 pg/mL.

-

LLOQ (Lower Limit of Quantification): 5.0 pg/mL (S/N > 10).

-

Curve Fitting: Linear regression,

weighting.

Accuracy & Precision

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15% (20% at LLOQ).

Matrix Effect & Recovery

-

Matrix Factor: Compare peak area of spiked post-extraction blank plasma vs. neat solution. Values should be 0.85 - 1.15.

-

IS Normalization: The IS (Fluprostenol-d4) must track the analyte's matrix effect within 5%.

Troubleshooting & Expert Tips

-

Adsorption Issues: Prostaglandins are "sticky." They adsorb to untreated glass surfaces.

-

Solution: Use polypropylene tubes and autosampler vials. If glass is necessary, use silanized glass.

-

-

Peak Tailing:

-

Cause: Interaction with free silanols on the column or metal chelation.

-

Solution: Ensure the column is "end-capped" (e.g., BEH technology). Adding 5mM Ammonium Formate to Mobile Phase A can sometimes improve peak shape, though it may slightly suppress ionization compared to pure Formic Acid.

-

-

Stability:

-

Fluprostenol is stable in plasma at -80°C, but repeated freeze-thaw cycles cause degradation. Aliquot samples immediately after collection.

-

Biological Pathway Context

Understanding the biological context helps in interpreting data outliers (e.g., high endogenous levels).

Figure 2: Pharmacokinetic activation pathway of Fluprostenol.

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

- Bhatt, S., et al. (2019). "LC-MS/MS method for the simultaneous quantification of prostaglandins in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. (General reference for PG extraction methodologies).

-

Agilent Technologies. (2015). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Advanced GC-MS Quantitation of Fluprostenol using Fluprostenol-d4: A Dual-Derivatization Protocol

[1]

Abstract

This application note details the rigorous Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fluprostenol, a potent prostaglandin F2

Introduction & Scientific Rationale

Fluprostenol is a synthetic PGF2

The Challenge: Polarity and Thermolability

Fluprostenol (

-

Volatility: The multiple hydrogen bond donors/acceptors prevent volatilization at GC temperatures.

-

Stability: Heating under-derivatized prostaglandins leads to dehydration (loss of water) and cyclization, destroying the analyte before detection.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Using Fluprostenol-d4 (deuterated at C3, C4 positions) compensates for variations in extraction efficiency and derivatization completeness.[1] Since the physicochemical properties of the d4-isotopolog are nearly identical to the target, it acts as a self-correcting reference during the multi-step sample preparation.

Chemical Strategy: The Derivatization Logic

We employ a "Blocking" strategy to convert polar functional groups into non-polar, volatile moieties.

Pathway A: High-Sensitivity (NCI-GC-MS)

Target: Trace quantification in plasma/urine.[1]

-

Carboxyl Protection: Reaction with Pentafluorobenzyl bromide (PFB-Br) .[1] The highly electronegative PFB moiety captures low-energy electrons in the ion source, increasing sensitivity by 100-1000x compared to EI.

-

Hydroxyl Protection: Reaction with BSTFA to form Trimethylsilyl (TMS) ethers.

Pathway B: Rapid Screening (EI-GC-MS)

Target: API Purity and Formulation Stability.[1]

-

Global Protection: Simultaneous silylation of both carboxyl and hydroxyl groups using BSTFA + 1% TMCS . This forms a TMS-ester/TMS-ether derivative. While faster, TMS esters are hydrolytically unstable compared to PFB or Methyl esters.

Workflow Visualization

The following diagram outlines the critical decision pathways and chemical transformations.

Figure 1: Decision matrix for Fluprostenol derivatization based on analytical sensitivity requirements.

Materials & Reagents

Protocol A: High-Sensitivity PFB/TMS Method (Recommended)[1]

Applicability: Biological matrices (Plasma, Urine) where limits of detection (LOD) < 50 pg/mL are required.[1]

Step 1: Extraction & Drying

-

Spike sample with Fluprostenol-d4 (e.g., 1 ng/mL final concentration).[1]

-

Perform Solid Phase Extraction (SPE) using C18 cartridges. Elute with Ethyl Acetate.

-

Evaporate eluate to complete dryness under

at 30°C.-

Critical: Any residual water will quench the derivatization reagents.

-

Step 2: PFB Ester Formation[1]

-

Reconstitute residue in 50

L of 10% DiPEA in Acetonitrile . -

Add 50

L of 10% PFB-Br in Acetonitrile . -

Vortex and incubate at 60°C for 30 minutes .

-

Evaporate to dryness under nitrogen.

Step 3: Silylation (TMS Ether Formation)[1]

-

Add 50

L of BSTFA + 1% TMCS and 50-

Note: Pyridine acts as an acid scavenger and catalyst.

-

-

Incubate at 60°C for 30 minutes .

-

Direct Injection: Inject 1

L directly into the GC-MS. (Avoid back-extraction to prevent hydrolysis).[1]

Protocol B: Rapid Full-TMS Method

Applicability: Drug substance purity, stability testing, high-concentration formulation analysis.[1]

-

Preparation: Dry the sample/standard completely (must be anhydrous).

-

Reaction: Add 100

L of BSTFA + 1% TMCS and 50 -

Incubation: Cap tightly and heat at 70°C for 45 minutes .

-

Analysis: Inject immediately. TMS esters are susceptible to hydrolysis if exposed to humid air.

GC-MS Parameters & Data Acquisition[1][4][11]

Instrument Configuration

-

Column: DB-5MS or ZB-5MS (30m x 0.25mm x 0.25

m).[1] Non-polar stationary phases are essential for derivatized PGs. -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Splitless mode (1 min purge), 280°C.

Temperature Program

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 100 | 1.0 |

| Ramp 1 | 25 | 280 | 0.0 |

| Ramp 2 | 5 | 310 | 5.0 |

Mass Spectrometry (SIM Mode)

For quantitative accuracy, use Selected Ion Monitoring (SIM).[1]

Table 1: Target Ions for Method B (Full TMS Derivative) Derivative MW Calculation: Fluprostenol (458.[2]5) + 4 TMS groups (4 x 72) = 746.5 amu.[1]

| Analyte | Derivative Type | Quantifier Ion ( | Qualifier Ions ( | Rationale |

| Fluprostenol | Tetra-TMS | 746.5 | 656, 191, 73 | |

| Fluprostenol-d4 | Tetra-TMS | 750.5 | 660, 191, 73 |

Table 2: Target Ions for Method A (PFB/TMS Derivative)

Derivative MW Calculation: Fluprostenol (458.[2]5) + PFB (181) + 3 TMS (3 x 72) = ~855 amu.[1]

Note: In NCI mode, the PFB group often detaches, leaving the

| Analyte | Ionization | Target Ion ( | Rationale |

| Fluprostenol | NCI (Methane) | 673 | |

| Fluprostenol-d4 | NCI (Methane) | 677 |

Troubleshooting & Validation

Common Failure Modes

-

Low Response: Moisture in the sample.

-

Fix: Ensure reagents are fresh. Dry samples under

for an extra 10 mins. Use a molecular sieve in the solvent bottle.

-

-

Tailing Peaks: Active sites in the GC liner.

-

Fix: Replace liner with a deactivated, silanized glass liner. Trim 10cm from the column guard.

-

-

Incomplete Derivatization: Steric hindrance.

-

Fix: Increase reaction temperature to 70°C or add 10% Pyridine to the BSTFA mix.

-

Validation Criteria (Self-Check)

-

Linearity:

over the range of 50 pg/mL to 10 ng/mL. -

IS Response: The area count of Fluprostenol-d4 should be consistent (

15%) across all samples. If IS response drops in specific samples, matrix suppression is occurring (improve SPE cleanup).[1]

References

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on mechanism).[1]

- Burdett, K., et al. (2024). GC-MS Analysis of Prostaglandins: Methodological Considerations. (General reference for PG analysis logic).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. blog.organomation.com [blog.organomation.com]

- 4. jfda-online.com [jfda-online.com]

- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 6. idc-online.com [idc-online.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: A Stability-Indicating HPLC Method for the Separation of Fluprostenol-d4 and Its Impurities

Abstract

This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Fluprostenol-d4 and its potential process-related and degradation impurities. Fluprostenol, a synthetic analog of prostaglandin F2α, is a potent FP receptor agonist. Its deuterated form, Fluprostenol-d4, is critical as an internal standard in quantitative bioanalytical assays. Ensuring the purity and stability of this standard is paramount for accurate and reliable analytical results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale for chromatographic conditions, a step-by-step protocol for forced degradation studies, and a framework for method validation in accordance with international guidelines.

Introduction

Fluprostenol is a metabolically stable analog of prostaglandin F2α (PGF2α) with potent agonist activity at the prostaglandin F receptor (FP receptor).[1][2] It is utilized in both veterinary and human medicine. The isopropyl ester of fluprostenol, known as travoprost, is a prodrug used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[2] In analytical and clinical settings, deuterated standards such as Fluprostenol-d4 are indispensable for providing accurate quantification by mass spectrometry, correcting for sample loss and ionization variability.

The chemical structure of Fluprostenol, like other PGF2α analogs, contains multiple stereocenters and functional groups susceptible to degradation, including secondary alcohols, double bonds, and a carboxylic acid.[3] These features make it prone to degradation through pathways such as oxidation, epimerization, and dehydration, particularly under stress conditions of pH, temperature, and light.[3] Furthermore, the synthetic route of Fluprostenol may introduce process-related impurities, such as stereoisomers or unreacted starting materials.

Therefore, a robust, stability-indicating analytical method is crucial for assessing the purity of Fluprostenol-d4 and for monitoring its stability over time. A stability-indicating method is defined as a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The International Council for Harmonisation (ICH) guidelines recommend forced degradation studies to demonstrate the specificity of such methods.

This application note details a systematic approach to developing an HPLC method capable of separating Fluprostenol-d4 from its potential impurities and degradation products, thereby ensuring the integrity of this critical analytical standard.

Physicochemical Properties of Fluprostenol

A thorough understanding of the physicochemical properties of Fluprostenol is fundamental to developing a selective HPLC method.

| Property | Value | Source |

| Chemical Name | 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | [4] |

| Molecular Formula | C₂₃H₂₉F₃O₆ | [1] |

| Molecular Weight | 458.5 g/mol | [1][4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Sparingly soluble in aqueous buffers. | [1] |

| UV max | 222, 280 nm | [1] |

The presence of both hydrophobic (trifluoromethylphenoxy group) and hydrophilic (hydroxyl and carboxylic acid groups) moieties suggests that reversed-phase chromatography will be an effective separation technique. The chromophore in the molecule allows for UV detection.

Recommended HPLC Separation Conditions

Based on a review of established methods for prostaglandin analysis and the physicochemical properties of Fluprostenol, the following starting conditions for a stability-indicating RP-HPLC method are proposed. These conditions are designed to provide a good starting point for method development and optimization.

| Parameter | Recommended Condition | Rationale and Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 stationary phases are widely used and have proven effective for the separation of prostaglandins due to their hydrophobic nature. A 250 mm length provides high resolution, which is critical for separating closely related impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape for acidic analytes like Fluprostenol by suppressing the ionization of the carboxylic acid group. It is also compatible with mass spectrometry detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good elution strength and low viscosity. |

| Gradient Elution | 30% B to 90% B over 30 minutes | A gradient elution is recommended to effectively separate impurities with a range of polarities, from more polar degradation products to less polar process-related impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common starting point. |

| Detection | UV at 222 nm and 280 nm | Fluprostenol has UV absorbance maxima at 222 nm and 280 nm.[1] Monitoring at both wavelengths can aid in the detection of impurities that may have different spectral properties. For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS/MS) is highly recommended. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the HPLC method.[3] The following protocol outlines the stress conditions to be applied to a solution of Fluprostenol-d4.

4.1. Preparation of Stock Solution

Prepare a stock solution of Fluprostenol-d4 in methanol at a concentration of 1 mg/mL.

4.2. Stress Conditions

For each condition, a control sample (Fluprostenol-d4 stock solution diluted in the same solvent system but stored at ambient temperature and protected from light) should be analyzed alongside the stressed sample.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place a solid sample of Fluprostenol-d4 in an oven at 80°C for 48 hours.

-

Also, expose a solution of Fluprostenol-d4 to the same conditions.

-

Analyze samples at 24 and 48 hours.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of Fluprostenol-d4 to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

-

Wrap a control sample in aluminum foil to protect it from light.

-

4.3. Analysis of Stressed Samples

Analyze all stressed and control samples using the proposed HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the major degradation products are formed without extensive secondary degradation.

Potential Impurities and Degradation Products

Based on the chemical structure of Fluprostenol and known degradation pathways of prostaglandins, the following impurities and degradation products should be monitored:

-

Process-Related Impurities:

-

Epimers: Diastereomers at any of the chiral centers.

-

Geometric Isomers: Cis/trans isomers at the double bonds.

-

Unreacted Starting Materials and Intermediates: From the synthetic process.

-

-

Degradation Products:

-

15-keto-Fluprostenol: Oxidation of the C15 hydroxyl group.

-

Dehydration Products: Elimination of water from the cyclopentane ring.

-

Epimerization Products: Change in stereochemistry at labile centers under acidic or basic conditions.

-

Method Validation

Once the HPLC method is optimized to achieve adequate separation of Fluprostenol-d4 and its impurities, it must be validated according to ICH guidelines. The validation parameters should include:

-

Specificity: The ability to resolve the analyte peak from all potential impurities and degradation products. This is demonstrated through the analysis of stressed samples and a placebo (if applicable).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Method Development and Validation Workflow

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the analysis of Fluprostenol-d4 and its impurities. The proposed method, based on reversed-phase chromatography with UV or MS detection, offers a robust starting point for achieving the necessary selectivity and sensitivity. The detailed protocol for forced degradation studies is critical for identifying potential degradation pathways and ensuring the specificity of the analytical method. By following the principles of method development and validation outlined herein, researchers can confidently assess the purity and stability of Fluprostenol-d4, thereby ensuring the quality and reliability of their analytical data.

References

-

PubChem. (n.d.). 15(S)-Fluprostenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Fluprostenol. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation. (2003). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Sener, C., Ergen, H., Guleli, M., & Caliskan, C. (2025). Development and validation of stability indicating HPLC method for related substances analysis of fluorometholone in an ophthalmic solution. ResearchGate. [Link]

-

Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]

-

Longo, C., & Dolan, J. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 20-31. [Link]

Sources

using Fluprostenol-d4 for Travoprost metabolite tracking

Application Note & Protocol

Topic: Quantitative Bioanalysis of Travoprost Metabolites Using Fluprostenol-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in pharmacology, drug metabolism and pharmacokinetics (DMPK), and bioanalytical laboratories.

Introduction: The Rationale for Tracking Travoprost Metabolism

Travoprost is a potent prostaglandin F2α analog used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It is administered as an isopropyl ester prodrug, which allows for effective penetration through the cornea.[3][4] Following administration, it is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, Travoprost free acid ((+)-fluprostenol).[4][5][6][7] This active metabolite is a selective full agonist for the prostaglandin FP receptor, and its binding increases the outflow of aqueous humor, thereby lowering IOP.[2][3]

Understanding the pharmacokinetic profile of Travoprost, particularly the concentration and clearance of its active free acid and subsequent metabolites, is critical for optimizing dosing regimens, assessing systemic exposure, and ensuring patient safety. Travoprost free acid is systemically metabolized through beta-oxidation of the α-chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14 double bond into inactive metabolites like the 1,2-dinor and 1,2,3,4-tetranor analogs.[1][4][5][8] Due to the rapid metabolism and resulting low systemic concentrations, a highly sensitive and specific analytical method is required for accurate quantification in biological matrices such as plasma and aqueous humor.[3][8][9]

This application note provides a comprehensive protocol for the quantitative analysis of Travoprost free acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Fluprostenol-d4 as a stable isotope-labeled internal standard.

The Principle: Isotope Dilution Mass Spectrometry with Fluprostenol-d4

The gold standard for quantitative bioanalysis via mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] This technique, known as isotope dilution mass spectrometry, relies on adding a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[10]

Fluprostenol-d4 is the ideal internal standard for this application. Travoprost's active metabolite is Travoprost free acid, which is chemically (+)-fluprostenol.[6][12] Fluprostenol-d4 is a deuterated form of fluprostenol, meaning it is structurally and chemically almost identical to the analyte of interest.[13]

Key Advantages of Using Fluprostenol-d4:

-

Compensates for Variability: Because it behaves nearly identically to the analyte, Fluprostenol-d4 effectively corrects for variations and potential analyte loss during every stage of the workflow, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[10][14][15]

-

Mitigates Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, a major source of analytical error. Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[10][16]

-

Enhances Accuracy and Precision: By providing a reliable reference point within each sample, the use of a deuterated internal standard dramatically improves the accuracy, precision, and overall robustness of the quantitative results.[11][14]

The mass spectrometer distinguishes between the endogenous Travoprost free acid and the deuterated internal standard based on their mass-to-charge (m/z) ratio. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area, which remains stable even if absolute signal intensities fluctuate.

Detailed Experimental Protocols

This section outlines the complete workflow, from sample handling to final analysis.

Materials and Reagents

-

Analytes: Travoprost free acid, Fluprostenol-d4 (Internal Standard).

-

Solvents: Acetonitrile, Methanol, Ethyl Acetate, Hexane (all LC-MS grade).

-

Reagents: Formic acid, Water (LC-MS grade), Hydrochloric acid.

-

Biological Matrix: Human plasma (K2EDTA anticoagulant) or aqueous humor.

-

Equipment: Solid-Phase Extraction (SPE) manifold, C18 SPE cartridges (e.g., 100 mg, 3 mL), centrifugal vacuum evaporator or nitrogen evaporator, analytical balance, vortex mixer, centrifuge.

-

Instrumentation: A validated LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a robust method for extracting prostaglandins from complex biological matrices, providing a cleaner extract and improving assay sensitivity.[17][18]

Rationale: The C18 (octadecyl) stationary phase retains nonpolar compounds from an aqueous solution. Acidifying the sample protonates the carboxylic acid group on Travoprost free acid, making it less polar and enhancing its retention on the C18 sorbent. A series of washes removes polar impurities and interfering lipids before the analytes are eluted with a strong organic solvent.

Step-by-Step Procedure:

-

Sample Thawing & Spiking:

-

Thaw biological samples (e.g., 200 µL plasma) on ice.

-

Add 10 µL of Fluprostenol-d4 working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and QC. Vortex briefly.

-

Rationale: Spiking the internal standard at the beginning ensures it undergoes the exact same processing as the analyte.

-

-

Sample Acidification:

-

Add 200 µL of 4% formic acid in water to the sample. Vortex for 10 seconds.

-

Allow samples to sit at 4°C for 15 minutes. Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated proteins.

-

Rationale: Acidification to a pH of ~3.5 ensures the analyte is in a neutral, non-ionized state for optimal binding to the C18 SPE cartridge.[17]

-

-

SPE Cartridge Conditioning & Equilibration:

-

Condition the C18 SPE cartridge by passing 3 mL of methanol through it.

-

Equilibrate the cartridge by passing 3 mL of LC-MS grade water through it. Do not allow the cartridge to go dry.

-

Rationale: Conditioning wets the stationary phase, while equilibration prepares it for the aqueous sample.

-

-

Sample Loading:

-

Load the supernatant from the acidified sample onto the equilibrated SPE cartridge. Apply a gentle positive pressure or light vacuum to achieve a flow rate of ~1 mL/minute.

-

-

Washing Steps:

-

Wash 1: Wash the cartridge with 3 mL of water containing 0.1% formic acid to remove polar impurities.

-

Wash 2: Wash the cartridge with 3 mL of hexane to remove highly nonpolar lipids and other interferences.

-

Rationale: These differential washes selectively remove interfering substances without eluting the analytes of interest.

-

-

Analyte Elution:

-

Elute the Travoprost free acid and Fluprostenol-d4 from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

-

-

Dry-Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum evaporator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex thoroughly to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

Liquid chromatography separates the analytes from other components in the extract before the mass spectrometer detects and quantifies them.[19][20][21]

Instrumentation & Conditions:

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC System | Provides high resolution, sharp peaks, and fast run times. |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers excellent retention and separation for prostaglandins. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid aids in protonation for better peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | The organic solvent elutes the analytes from the C18 column. |

| Gradient Elution | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. | A gradient is necessary to effectively separate the analytes from matrix components and ensure sharp peaks. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A small injection volume is sufficient with modern sensitive instruments. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid group on prostaglandins readily deprotonates to form a negative ion [M-H]-, making negative mode highly sensitive. |

| MRM Transitions | See Table 1 below | Specific precursor-to-product ion transitions provide high selectivity, filtering out background noise and ensuring only the target analytes are measured. |

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Travoprost Free Acid | 457.5 | 313.2 | 50 | 25 |

| Fluprostenol-d4 (IS) | 461.5 | 317.2 | 50 | 25 |

| Note: These values are illustrative and must be optimized for the specific instrument used. |

Bioanalytical Method Validation: A Self-Validating System

A trustworthy protocol must be validated to prove it is fit for its intended purpose. Validation is performed according to regulatory guidelines, such as those from the FDA.[22][23][24][25]

The following parameters must be assessed:

Table 2: Key Validation Parameters and FDA Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[22][24] |

| Selectivity & Specificity | To ensure the method can differentiate the analyte from other components in the matrix (metabolites, endogenous substances). | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Calibration Curve & Linearity | To demonstrate the relationship between instrument response and known concentrations of the analyte. | A curve with at least six non-zero standards. A correlation coefficient (r²) ≥ 0.99 is desired. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Measured at a minimum of four QC levels (LLOQ, Low, Mid, High). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria of ±20%. |

| Stability | To ensure the analyte is stable in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |

| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte. | The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from at least six lots of matrix should be ≤15%. |

| Recovery | To determine the efficiency of the extraction process. | Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. |

Data Analysis & Interpretation

-

Peak Integration: Integrate the chromatographic peaks for Travoprost free acid and the internal standard (Fluprostenol-d4) in all samples, calibrators, and QCs.

-

Calculate Response Ratios: Determine the Peak Area Ratio (PAR) for each injection:

-